

Spectroscopic Analysis of C.I. Acid Violet 80: A Technical Guide

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Compound of Interest

Compound Name: C.I. Acid violet 80

Cat. No.: B1172404

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Disclaimer: Publicly available, experimentally-derived spectroscopic data (UV-Vis, NMR) for **C.I. Acid Violet 80** (CAS No. 12235-17-5) is scarce. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on its likely chemical structure and by presenting analogous data from a closely related and well-characterized anthraquinone dye, C.I. Acid Blue 80. The experimental protocols and data presented herein are representative of the analyses that would be performed on **C.I. Acid Violet 80**.

Introduction to C.I. Acid Violet 80

C.I. Acid Violet 80 is a synthetic dye. Based on available chemical literature, its structure is likely derived from a substituted anthraquinone core, a common chromophore in many brightly colored dyes.

Chemical Structure (Probable):

While a definitive, universally confirmed structure is not readily available in public databases, information from industrial chemical dictionaries suggests a structure with the molecular formula $C_{24}H_{17}N_2NaO_5S$.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the color properties of dyes. The absorption of light in the visible region is responsible for the dye's color. For anthraquinone

dyes, these absorptions are typically due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system.

Expected UV-Vis Data for Anthraquinone Dyes

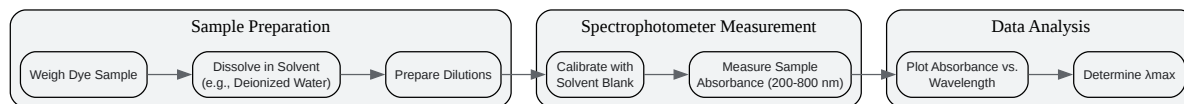
Anthraquinone dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, with the position of the maximum absorption (λ_{max}) being highly dependent on the substituents on the anthraquinone core and the solvent used.

| Dye Class | Typical λ_{max} Range (nm) | Solvent |
|----------------------------|---|----------------------|
| Substituted Anthraquinones | 400 - 650 | Water, Ethanol, DMSO |

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis absorption spectrum of a water-soluble dye like **C.I. Acid Violet 80** is as follows:

- Solution Preparation:** Prepare a stock solution of the dye in deionized water or a suitable organic solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU.
- Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- Blank Measurement:** Fill a quartz cuvette with the solvent used for the dye solution to record a baseline correction.
- Sample Measurement:** Rinse the cuvette with the dye solution before filling it. Record the absorption spectrum over a wavelength range of 200-800 nm.
- Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).



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UV-Vis Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms (^1H and ^{13}C).

Expected NMR Data for a Sulfonated Anthraquinone Structure

For a molecule with the proposed structure of **C.I. Acid Violet 80**, the following NMR signals would be anticipated. Due to the lack of specific data, representative chemical shift ranges for similar structural motifs are provided.

^1H NMR (Proton NMR):

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|-----------------------------------|-------------------------------|-----------------------------|
| Aromatic Protons | 6.5 - 8.5 | Doublet, Triplet, Multiplet |
| Methyl Protons ($-\text{CH}_3$) | 2.0 - 3.0 | Singlet |
| Amine Proton ($-\text{NH}-$) | 5.0 - 9.0 (broad) | Singlet |

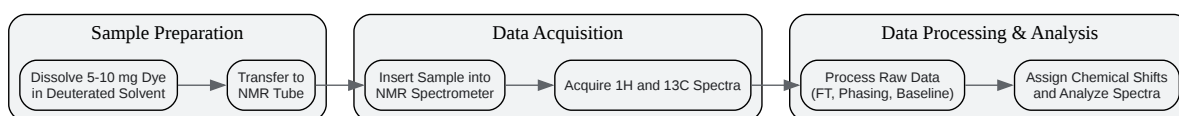
^{13}C NMR (Carbon-13 NMR):

| Carbon Type | Expected Chemical Shift (ppm) |
|------------------------------------|-------------------------------|
| Carbonyl Carbons (C=O) | 180 - 200 |
| Aromatic Carbons | 110 - 160 |
| Methyl Carbons (-CH ₃) | 15 - 30 |

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of a dye like **C.I. Acid Violet 80** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; filtration may be necessary if any solid particles are present.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).



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NMR Spectroscopy Experimental Workflow.

Conclusion

While specific, verified spectroscopic data for **C.I. Acid Violet 80** is not readily found in the public domain, this guide provides a framework for its characterization based on the known properties of analogous anthraquinone dyes. The provided experimental protocols and expected data ranges serve as a valuable resource for researchers and scientists engaged in the analysis and development of such dyes. Further research to isolate and definitively characterize **C.I. Acid Violet 80** would be beneficial to the broader scientific community.

- To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Acid Violet 80: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1172404#spectroscopic-data-for-c-i-acid-violet-80-uv-vis-nmr\]](https://www.benchchem.com/product/b1172404#spectroscopic-data-for-c-i-acid-violet-80-uv-vis-nmr)

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